molecular formula C17H29ClN2O B3948854 4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride

4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride

Cat. No. B3948854
M. Wt: 312.9 g/mol
InChI Key: PVENWEBOXPBFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzamide. Benzamides are a class of compounds containing a benzene ring and an amide group . They are used in a variety of applications, including as building blocks in organic synthesis .

Mechanism of Action

4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride selectively binds to the active site of BTK, blocking its activity and preventing downstream signaling events. This leads to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis. This compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to exhibit potent anti-tumor activity in various hematological malignancies, both as a single agent and in combination with other therapies. It has also been shown to have favorable pharmacokinetic and pharmacodynamic properties, with good oral bioavailability and a long half-life. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, which make it an attractive candidate for oral administration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of 4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride. One area of interest is the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors. Another potential direction is the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B-cell receptor signaling. Finally, the optimization of this compound's pharmacokinetic properties may lead to the development of more potent and effective analogs in the future.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that selectively targets BTK and has shown potent anti-tumor activity in various hematological malignancies. Its favorable pharmacokinetic and pharmacodynamic properties make it an attractive candidate for further development as a cancer therapy. Further studies are needed to evaluate its efficacy in clinical settings and to explore its potential applications in other disease areas.

Scientific Research Applications

4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride has been extensively studied for its potential use in the treatment of various hematological malignancies, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It has been shown to selectively target and inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. This pathway plays a critical role in the survival and proliferation of B-cells, making it an attractive target for the development of new cancer therapies.

properties

IUPAC Name

4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c1-13(12-19(5)6)11-18-16(20)14-7-9-15(10-8-14)17(2,3)4;/h7-10,13H,11-12H2,1-6H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVENWEBOXPBFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C(C)(C)C)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.